molecular formula C10H9LiN2O2 B2363993 Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 2416231-34-8

Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2363993
CAS No.: 2416231-34-8
M. Wt: 196.13
InChI Key: JCDXLERYTZDKRT-UHFFFAOYSA-N
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Description

Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a lithium ion coordinated to a 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate moiety. Imidazo[1,2-a]pyridines are known for their diverse applications in medicinal chemistry and material science due to their heterocyclic structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate typically involves the reaction of 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid with a lithium salt. One common method is to dissolve the carboxylic acid in an appropriate solvent, such as tetrahydrofuran (THF), and then add a lithium base, such as lithium hydroxide or lithium carbonate, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
  • 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
  • 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxaldehyde

Uniqueness

Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate is unique due to the presence of the lithium ion, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.Li/c1-6-3-4-8-11-7(2)9(10(13)14)12(8)5-6;/h3-5H,1-2H3,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOASHPCFLKATPB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CN2C(=NC(=C2C(=O)[O-])C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9LiN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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